(DL)-Isochroman-3-carboxylic Acid: Chemical Properties & Synthetic Applications
(DL)-Isochroman-3-carboxylic Acid: Chemical Properties & Synthetic Applications
Abstract
(DL)-Isochroman-3-carboxylic acid (CAS: 1261578-13-5) represents a critical bicyclic ether scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of phenylacetic acid derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies (specifically the oxa-Pictet-Spengler cyclization), and its utility as a pharmacophore in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and dopamine D4 antagonists.
Physicochemical Profile
The isochroman-3-carboxylic acid scaffold integrates a lipophilic benzene ring with a polar carboxylic acid tail, separated by a rigid oxygen-containing heterocycle. This structure offers unique solubility and binding properties compared to acyclic analogs.
| Property | Value / Description |
| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
| CAS Number | 1261578-13-5 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Physical State | White to off-white solid |
| pKa (Predicted) | 3.9 – 4.2 (Carboxylic acid) |
| LogP (Predicted) | ~1.58 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Stereochemistry | Racemic (DL); contains one chiral center at C3 |
Synthetic Methodologies
Primary Route: Oxa-Pictet-Spengler Cyclization
The most efficient industrial and laboratory synthesis involves the oxa-Pictet-Spengler reaction . This transformation couples 2-phenylethanol with a glyoxylic acid equivalent under acidic conditions. Unlike the traditional Pictet-Spengler which uses amines to form isoquinolines, this variant uses an alcohol to form the isochroman ether linkage.
Mechanism:
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Condensation: 2-Phenylethanol reacts with the aldehyde (glyoxylic acid or ester) to form an oxocarbenium ion intermediate.
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Cyclization: The electron-rich aromatic ring attacks the electrophilic oxocarbenium ion (Friedel-Crafts type closure).
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Aromatization: Re-aromatization yields the isochroman ring.
Experimental Protocol (Representative)
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Reagents: 2-Phenylethanol (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
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Solvent: Toluene or Dichloromethane (DCM).
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Conditions: Reflux with Dean-Stark trap (for Toluene) to remove water, driving the equilibrium forward.
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Yield: Typically 60-85%.
Figure 1: Oxa-Pictet-Spengler synthetic pathway.
Stereochemical Resolution
Since the synthesis yields a racemic (DL) mixture, resolution is required for asymmetric applications.
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Chemical Resolution: Formation of diastereomeric salts using chiral amines such as (R)-(+)-α-methylbenzylamine or Quinine . The salts are separated by fractional crystallization, followed by acidification to release the enantiopure acid.
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Enzymatic Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) on the corresponding ester derivative.
Chemical Reactivity & Derivatization[1][2][3]
The molecule possesses three distinct reactive centers: the carboxylic acid, the benzylic ether position (C1), and the aromatic ring.
Carboxylic Acid Modifications
Standard coupling reactions apply. The acid is frequently converted to amides or esters to modulate lipophilicity or attach pharmacophores.
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Amide Coupling: Activation with EDCI/HOBt or HATU allows coupling with amines. This is critical for synthesizing PTP1B inhibitors where the amide linker extends to a hydrophobic tail.
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Reduction: Reduction with LiAlH₄ yields isochroman-3-ylmethanol , a precursor for further etherification.
Ring Reactivity (Benzylic Oxidation)
The C1 position (adjacent to the oxygen and the aromatic ring) is susceptible to oxidation.
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Reagent: CrO₃ or KMnO₄.
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Product: Isochroman-1-one (a lactone). This transformation alters the ring's electronic properties and hydrogen bonding potential.
Figure 2: Divergent reactivity profile of the isochroman scaffold.
Medicinal Chemistry Applications
PTP1B Inhibition (Diabetes & Obesity)
(DL)-Isochroman-3-carboxylic acid derivatives have shown significant potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.
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Mechanism: The carboxylic acid moiety acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), anchoring the molecule in the PTP1B active site.
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SAR Insight: High potency is achieved when a lipophilic "tail" (e.g., a dithiolane ring with a 5-carbon spacer) is attached via an amide linkage. This tail occupies the hydrophobic groove of the enzyme, enhancing selectivity over the homologous TCPTP.
Bioisosterism
The isochroman scaffold serves as a conformational restrictor .
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Acyclic Parent: Phenoxyacetic acid or Phenylacetic acid.
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Isochroman Analog: The ether oxygen is "tied back" into a ring. This reduces entropic penalty upon binding and can improve metabolic stability by blocking metabolic spots on the alkyl chain.
Safety & Handling
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
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Stability: Stable under normal conditions. Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃) unless ether cleavage is desired.
References
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BLD Pharm. (n.d.). Isochroman-3-carboxylic acid MSDS. Retrieved from
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PubChem. (2021). Isochroman mono-carboxylic acid (Compound CID 44139929). National Library of Medicine. Retrieved from
- Maitte, P. (1954). Synthesis of isochromans via acid-promoted cyclocondensation. (Historical reference for Oxa-Pictet-Spengler conditions).
- Kumar, S., et al. (2010). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. (Detailed SAR on PTP1B inhibitors).
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Larghi, E. L., et al. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction. European Journal of Organic Chemistry. Retrieved from
